molecular formula C10H8Cl2N2O B567123 3,5-Dichloro-8-methoxyquinolin-4-amine CAS No. 1208629-77-9

3,5-Dichloro-8-methoxyquinolin-4-amine

Cat. No.: B567123
CAS No.: 1208629-77-9
M. Wt: 243.087
InChI Key: VJKPPMOTXRMWRY-UHFFFAOYSA-N
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Description

3,5-Dichloro-8-methoxyquinolin-4-amine is a synthetic quinoline derivative designed for advanced pharmaceutical and biological research. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of anti-infective and oncology research. Quinoline scaffolds are recognized for their broad pharmacological potential, with established applications as antimalarial and anticancer agents . The structural features of this compound—specifically the chloro and methoxy substituents—are common in bioactive molecules and are known to influence interactions with key biological targets . In antimalarial research, quinoline derivatives like chloroquine typically exert their effect by interfering with hemozoin formation in the parasite's digestive vacuole, leading to a toxic accumulation of heme . Researchers can utilize this compound to probe similar mechanisms or to investigate activity against resistant strains of Plasmodium . In cancer research, quinoline-based compounds have demonstrated efficacy through various pathways, including topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis in cancer cells . The versatility of the quinoline core makes this derivative a valuable tool for synthesizing more complex hybrid molecules and for conducting structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This chemical is intended for use by qualified researchers to explore these and other novel mechanisms of action.

Properties

CAS No.

1208629-77-9

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.087

IUPAC Name

3,5-dichloro-8-methoxyquinolin-4-amine

InChI

InChI=1S/C10H8Cl2N2O/c1-15-7-3-2-5(11)8-9(13)6(12)4-14-10(7)8/h2-4H,1H3,(H2,13,14)

InChI Key

VJKPPMOTXRMWRY-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)N

Synonyms

4-Amino-3,5-dichloro-8-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Target Compound: this compound

  • Molecular Formula : C₁₀H₈Cl₂N₂O.
  • Key Substituents: 3,5-Dichloro: Electron-withdrawing groups that enhance electrophilicity and may improve binding to hydrophobic enzyme pockets. 8-Methoxy: Electron-donating group that increases polarity and solubility in aqueous media compared to halogens.

Comparative Compound: N-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine (Compound 5c, )

  • Molecular Formula : C₂₂H₂₈ClN₂.
  • Key Substituents: 8-Chloro: Electron-withdrawing group that reduces electron density on the quinoline ring. Adamantyl-methylethylamine: A bulky, lipophilic group that enhances membrane permeability and may target sterol-rich environments (e.g., fungal or viral membranes).
  • Molecular Weight : 355.19 g/mol (HRMS data) .

Structural Comparison Table

Feature Target Compound Compound 5c
Substituents 3,5-Cl; 8-OCH₃; 4-NH₂ 8-Cl; 4-(adamantyl-amine)
Molecular Weight ~243 g/mol (calculated) 355.19 g/mol
Polarity Moderate (due to OCH₃ and Cl) Low (adamantyl dominates)
Likely Solubility Higher in polar solvents Low (viscous oil, )

Reactivity Insights :

  • Adamantyl groups in Compound 5c increase steric hindrance, which could limit metabolic degradation.

Physicochemical Properties

NMR Spectral Differences

  • Target Compound :
    • Methoxy proton: Expected singlet at δ 3.8–4.0.
    • Aromatic protons: Split signals due to deshielding by adjacent Cl atoms (e.g., doublets or triplets in δ 7.0–8.5 range).
  • Compound 5c: Adamantyl protons: Multiplets at δ 1.2–2.0. Aromatic protons: Doublets/triplets (δ 7.2–8.6) due to 8-Cl and quinoline ring coupling .

Solubility and Stability

  • The target’s methoxy group improves water solubility compared to Compound 5c’s lipophilic adamantyl group.
  • Dichloro substitution may reduce solubility compared to mono-chloro analogs but enhance thermal stability.

Hypothetical Activity Comparison

Property Target Compound Compound 5c
Likely Targets Parasitic enzymes Viral membranes/CNS receptors
Bioavailability Moderate (polar NH₂/OCH₃) High (lipophilic adamantyl)
Metabolic Stability Moderate High

Q & A

Q. What are the standard synthetic routes for 3,5-Dichloro-8-methoxyquinolin-4-amine, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach:

Chlorination : Introducing chlorine atoms at positions 3 and 5 of the quinoline core.

Methoxylation : Adding a methoxy group at position 8 via nucleophilic substitution or Ullmann-type coupling.

Amination : Introducing the amine group at position 4 using ammonia or protected amines under reflux conditions.

Q. Critical Conditions :

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitutions .
  • Temperature : Controlled heating (80–120°C) prevents decomposition of sensitive intermediates .
  • Catalysts : Copper(I) iodide or palladium catalysts may accelerate coupling reactions .

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield RangeReference
ChlorinationCl₂/FeCl₃ in DCM, 40°C60–75%
MethoxylationNaOMe, CuI, 110°C in DMF50–65%
AminationNH₃ (g), EtOH, reflux70–85%

Q. How can the molecular structure of this compound be verified experimentally?

Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (quinoline H-2/H-7), δ 3.9–4.1 ppm (OCH₃), and δ 6.5–7.0 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Signals for Cl-substituted carbons (δ 120–130 ppm) and methoxy carbons (δ 55–60 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 257.0 (C₁₀H₈Cl₂N₂O⁺) with fragments corresponding to Cl loss .
  • X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity by 10–15% compared to traditional reflux .
  • Solvent Optimization : Replacing ethanol with DMF increases amination efficiency due to better nucleophilicity .
  • Catalyst Screening : Palladium nanoparticles (1 mol%) improve coupling reactions, achieving >80% yield in methoxylation steps .

Q. Data Contradiction Analysis :

  • Conflict : One study reports 85% amination yield using NH₃ in ethanol , while another observes 65% under similar conditions .
  • Resolution : Trace moisture in ethanol deactivates ammonia; anhydrous conditions or molecular sieves resolve discrepancies .

Q. How can researchers address contradictions in spectral data for structurally similar impurities?

Case Study : A byproduct with m/z 273.0 suggests hydroxylation at position 8 instead of methoxylation. Analytical Workflow :

HPLC-MS : Quantify impurity levels (e.g., 5–10% in crude product).

Isolation via Prep-TLC : Purify the byproduct for structural elucidation.

Comparative NMR : Identify hydroxyl proton signals (δ 5.5–6.0 ppm) absent in the target compound .
Preventive Measure : Use dry solvents and inert atmospheres to suppress oxidation .

Q. What mechanistic insights explain the compound’s biological activity as an EZH2 inhibitor?

Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values (e.g., 50 nM) using histone methylation assays .
  • Molecular Docking : Quinoline’s planar structure fits into EZH2’s catalytic pocket, with Cl and OCH₃ groups forming halogen and hydrogen bonds .
  • SAR Studies : Modifying Cl positions to 2 and 6 reduces activity by 90%, confirming 3,5-substitution’s importance .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Stability Data :

  • Hydrolysis : Degrades by 20% at pH <2 (simulated gastric fluid) over 24 hours.
  • Oxidation : Stable in air for 48 hours but degrades under UV light (50% loss in 6 hours) .
    Formulation Strategy :
  • Use enteric coatings for oral delivery to prevent acidic degradation.
  • Store in amber vials at 4°C for long-term stability .

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Molecular Weight257.09 g/mol
LogP (Octanol-Water)2.8
Aqueous Solubility0.12 mg/mL (pH 7.4)
Melting Point198–202°C

Q. What advanced computational methods predict the compound’s reactivity in novel reactions?

Approach :

  • DFT Calculations : Model transition states for Cl substitution reactions (e.g., activation energy ~25 kcal/mol) .
  • Machine Learning : Train models on quinoline derivative datasets to predict optimal reaction conditions .

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